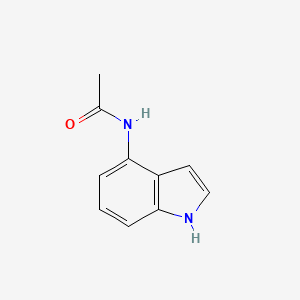

N-(1H-indol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1H-indol-4-yl)acetamide” is a chemical compound with the linear formula C10H10N2O . It has a molecular weight of 174.204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

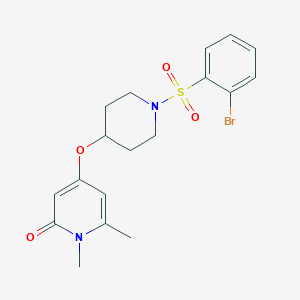

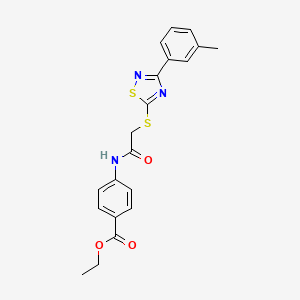

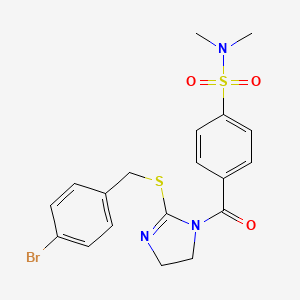

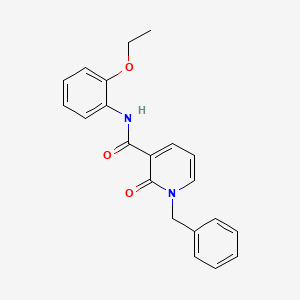

Molecular Structure Analysis

The molecular structure of “N-(1H-indol-4-yl)acetamide” consists of a linear formula C10H10N2O . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

“N-(1H-indol-4-yl)acetamide” is a powder with a molecular weight of 174.2 . It is stored at a temperature of 4°C .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-(1H-indol-4-yl)acetamide, focusing on six unique applications:

Pharmaceutical Development

N-(1H-indol-4-yl)acetamide is a significant compound in pharmaceutical research due to its potential therapeutic properties. It serves as a precursor or intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Its indole structure is crucial for developing compounds with high affinity for serotonin receptors, which are essential in treating conditions like depression and anxiety .

Cancer Research

This compound has shown promise in cancer research, particularly in the development of anti-cancer agents. The indole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in designing molecules that can inhibit cancer cell proliferation and induce apoptosis. Researchers are exploring its derivatives for their potential to target specific cancer pathways .

Agricultural Chemistry

In agricultural chemistry, N-(1H-indol-4-yl)acetamide is studied for its role in plant growth regulation. Indole derivatives are known to influence plant hormones like auxins, which are critical for plant development and growth. This compound can be used to synthesize plant growth regulators that enhance crop yield and stress resistance .

Synthetic Organic Chemistry

N-(1H-indol-4-yl)acetamide is a valuable intermediate in synthetic organic chemistry. It is used in multicomponent reactions to create complex heterocyclic compounds. These reactions are essential for developing new materials and pharmaceuticals, as they allow for the efficient construction of diverse molecular architectures .

Safety and Hazards

“N-(1H-indol-4-yl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for “N-(1H-indol-4-yl)acetamide” and related compounds could involve further exploration of their biological activities and therapeutic potential . For instance, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Also, the design of new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Propiedades

IUPAC Name |

N-(1H-indol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSTPNYFKCANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)